molecular formula C6H9NaO3 B14583768 Sodium;prop-2-enoic acid;prop-2-en-1-olate CAS No. 61615-77-8

Sodium;prop-2-enoic acid;prop-2-en-1-olate

Cat. No.: B14583768
CAS No.: 61615-77-8
M. Wt: 152.12 g/mol
InChI Key: PYJZMDOVPRSUML-UHFFFAOYSA-N
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Description

Sodium;prop-2-enoic acid;prop-2-en-1-olate, also known as sodium acrylate, is an organic compound with the formula CH₂=CHCOONa. It is the sodium salt of prop-2-enoic acid (acrylic acid). This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form hydrogels and its reactivity in polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;prop-2-enoic acid;prop-2-en-1-olate can be synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid (CH₂=CHCOOH) reacts with sodium hydroxide (NaOH) to form sodium acrylate (CH₂=CHCOONa) and water (H₂O):

CH2=CHCOOH+NaOHCH2=CHCOONa+H2O\text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} CH2​=CHCOOH+NaOH→CH2​=CHCOONa+H2​O

Industrial Production Methods

Industrial production of sodium acrylate involves the large-scale neutralization of acrylic acid with sodium hydroxide. The process is typically conducted in continuous reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium;prop-2-enoic acid;prop-2-en-1-olate undergoes various chemical reactions, including:

    Polymerization: Sodium acrylate can undergo free radical polymerization to form poly(sodium acrylate), a superabsorbent polymer.

    Addition Reactions: The double bond in sodium acrylate can participate in addition reactions with various electrophiles and nucleophiles.

    Neutralization: Sodium acrylate can be neutralized by acids to form acrylic acid.

Common Reagents and Conditions

    Polymerization: Initiators such as potassium persulfate (K₂S₂O₈) are commonly used under aqueous conditions to initiate the polymerization of sodium acrylate.

    Addition Reactions: Reagents such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bond of sodium acrylate under mild conditions.

Major Products Formed

Scientific Research Applications

Sodium;prop-2-enoic acid;prop-2-en-1-olate has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of sodium;prop-2-enoic acid;prop-2-en-1-olate primarily involves its ability to polymerize and form hydrogels. The double bond in the compound allows it to undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can absorb and retain large amounts of water, making them useful in various applications such as superabsorbent materials and hydrogels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;prop-2-enoic acid;prop-2-en-1-olate is unique due to its high reactivity in polymerization reactions and its ability to form superabsorbent polymers. Its sodium salt form enhances its solubility in water, making it more versatile for various applications compared to its parent compound, acrylic acid .

Properties

CAS No.

61615-77-8

Molecular Formula

C6H9NaO3

Molecular Weight

152.12 g/mol

IUPAC Name

sodium;prop-2-enoic acid;prop-2-en-1-olate

InChI

InChI=1S/C3H4O2.C3H5O.Na/c1-2-3(4)5;1-2-3-4;/h2H,1H2,(H,4,5);2H,1,3H2;/q;-1;+1

InChI Key

PYJZMDOVPRSUML-UHFFFAOYSA-N

Canonical SMILES

C=CC[O-].C=CC(=O)O.[Na+]

Origin of Product

United States

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